molecular formula C10H9ClF3NO2 B12939745 Ethyl 2-chloro-5-methyl-6-(trifluoromethyl)nicotinate

Ethyl 2-chloro-5-methyl-6-(trifluoromethyl)nicotinate

Cat. No.: B12939745
M. Wt: 267.63 g/mol
InChI Key: NMMCQBKYNZVGGH-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-5-methyl-6-(trifluoromethyl)nicotinate is an organic compound with the molecular formula C9H7ClF3NO2. This compound is a derivative of nicotinic acid and contains a trifluoromethyl group, which is known for its electron-withdrawing properties. The presence of the trifluoromethyl group often imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-5-methyl-6-(trifluoromethyl)nicotinate typically involves the esterification of the corresponding nicotinic acid derivative. One common method involves the reaction of 2-chloro-5-methyl-6-(trifluoromethyl)nicotinic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-5-methyl-6-(trifluoromethyl)nicotinate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or sodium ethoxide in an alcoholic solvent.

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted nicotinates.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

Scientific Research Applications

Ethyl 2-chloro-5-methyl-6-(trifluoromethyl)nicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-5-methyl-6-(trifluoromethyl)nicotinate is largely dependent on its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors by increasing its lipophilicity and electron-withdrawing capacity. This can lead to the modulation of biological pathways and the exertion of therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: A methyl ester of nicotinic acid used in topical preparations for muscle and joint pain.

    Ethyl nicotinate: An ethyl ester of nicotinic acid with similar applications to methyl nicotinate.

    Methyl 2-bromo-6-(trifluoromethyl)nicotinate: A brominated derivative with potential use in organic synthesis.

Uniqueness

Ethyl 2-chloro-5-methyl-6-(trifluoromethyl)nicotinate is unique due to the presence of both a chlorine atom and a trifluoromethyl group, which impart distinct chemical reactivity and physical properties. These features make it a valuable compound for research and industrial applications, particularly in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C10H9ClF3NO2

Molecular Weight

267.63 g/mol

IUPAC Name

ethyl 2-chloro-5-methyl-6-(trifluoromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C10H9ClF3NO2/c1-3-17-9(16)6-4-5(2)7(10(12,13)14)15-8(6)11/h4H,3H2,1-2H3

InChI Key

NMMCQBKYNZVGGH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C)C(F)(F)F)Cl

Origin of Product

United States

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